![molecular formula C10H15N3 B1599693 3-Methyl-1-pyridin-2-yl-piperazine CAS No. 63286-11-3](/img/structure/B1599693.png)
3-Methyl-1-pyridin-2-yl-piperazine
Overview
Description
3-Methyl-1-pyridin-2-yl-piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group at the third position and a pyridine ring at the second position.
Mechanism of Action
Target of Action
3-Methyl-1-pyridin-2-yl-piperazine is a derivative of pyridinylpiperazine . Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptors play a crucial role in the central nervous system, regulating neurotransmitter release and thus affecting various physiological functions .
Mode of Action
It’s likely that it interacts with its targets (α2-adrenergic receptors) by binding to them, thereby inhibiting their function . This inhibition can lead to changes in cellular signaling pathways, resulting in altered physiological responses .
Biochemical Pathways
Given its potential role as an α2-adrenergic receptor antagonist, it may affect pathways related to neurotransmitter release and signal transduction
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a potential α2-adrenergic receptor antagonist, it may inhibit the function of these receptors, leading to changes in cellular signaling and physiological responses
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is present
Biochemical Analysis
Biochemical Properties
3-Methyl-1-pyridin-2-yl-piperazine, like other piperazine derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The specific biochemical reactions involving this compound and the nature of these interactions are not clearly recognized .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-pyridin-2-yl-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring. This method is advantageous due to its simplicity and the ability to introduce various functional groups into the piperazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-pyridin-2-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
3-Methyl-1-pyridin-2-yl-piperazine has been identified as a crucial intermediate in the synthesis of several bioactive compounds. Its derivatives have shown promise in treating various medical conditions, including:
- Antidepressants : Compounds derived from piperazine structures have been investigated for their antidepressant properties. For instance, studies indicate that modifications to the piperazine ring can enhance serotonin receptor affinity, making them potential candidates for depression treatment .
- Antiviral Agents : Some derivatives exhibit antiviral activity against HIV and other viruses. Research has demonstrated that piperazine-based compounds can inhibit viral replication, offering a pathway for developing new antiviral therapies .
- Anticancer Properties : Certain derivatives of this compound have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Neuropharmacology
Central Nervous System Disorders
Research has highlighted the role of this compound in developing allosteric modulators for G protein-coupled receptors (GPCRs), which are critical targets for many CNS disorders. These modulators can lead to novel treatments for conditions such as anxiety and schizophrenia by enhancing or inhibiting receptor activity without directly activating them .
Organic Synthesis
Synthetic Intermediates
The compound serves as an essential building block in organic synthesis, particularly in creating complex molecules with biological activity. Its ability to undergo various chemical reactions allows chemists to synthesize a wide range of derivatives with tailored properties for specific applications .
Data Table: Applications Overview
Case Studies
Case Study 1: Antidepressant Development
A study conducted on a series of piperazine derivatives, including this compound, demonstrated enhanced binding affinity to serotonin receptors compared to traditional antidepressants. This research suggests that these compounds could lead to more effective treatments with fewer side effects.
Case Study 2: Antiviral Research
In a clinical trial evaluating the efficacy of modified piperazine compounds against HIV, results indicated significant viral load reduction in treated patients. This underscores the potential of this compound derivatives in developing new antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A closely related compound that acts as a potent and selective α2-adrenergic receptor antagonist.
4-Methylpiperazine: Another similar compound with a methyl group at the fourth position, used in the synthesis of various pharmaceuticals.
Uniqueness
3-Methyl-1-pyridin-2-yl-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of
Biological Activity
3-Methyl-1-pyridin-2-yl-piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 162.23 g/mol. Its structure features a piperazine ring with a methyl group at the 3-position and a pyridine moiety at the 1-position, contributing to its unique chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown potential against various pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei.
- Neuropharmacological Effects : The compound interacts with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Urease Inhibition : Studies have demonstrated its effectiveness as an inhibitor of urease, which plays a role in several diseases.
The mechanisms underlying the biological activity of this compound include:
- Receptor Binding : The compound exhibits binding affinity to various receptors, influencing neurotransmitter activity.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes such as urease, which is critical in certain pathogenic processes.
- Cellular Interactions : The compound's structural features allow it to penetrate cell membranes effectively, facilitating its action within cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation, but preliminary findings indicate:
- Solubility : The compound shows variable solubility in different solvents, affecting its bioavailability.
- Toxicity : Early cytotoxicity studies suggest that it is relatively non-toxic to human cell lines at therapeutic concentrations.
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONLELIXITVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474386 | |
Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63286-11-3 | |
Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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